molecular formula C9H8Cl2N2O B8165756 5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine

5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine

Cat. No.: B8165756
M. Wt: 231.08 g/mol
InChI Key: GWHOHYFPQOVKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable molecule in various chemical and pharmaceutical applications. The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to improve yield and reduce costs . Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azetidine or pyridine rings.

    Substitution: Halogen atoms on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can lead to the inhibition or activation of specific biological pathways, depending on the compound’s structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine is unique due to the combination of the azetidine and pyridine rings, which confer distinct chemical and biological properties. The presence of both rings allows the compound to participate in a wider range of reactions and interact with diverse molecular targets, making it a versatile and valuable compound in research and industry.

Properties

IUPAC Name

azetidin-1-yl-(5,6-dichloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c10-7-4-6(5-12-8(7)11)9(14)13-2-1-3-13/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHOHYFPQOVKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5,6-Dichloropyridine-3-carboxylic acid (CAS no. 41667-95-2) (32 g, 0.17 mol) was suspended in DCM (500 mL) and 1M HCl in ether (0.17 L, 0.17 mol) added. Oxalyl chloride (17 mL, 0.20 mol) and then DMF (2 drops) were added and stirred at room temperature for 16 hours. The reaction mixture was concentrated under reduced pressure, azeotroped with toluene and re-dissolved into DCM (250 mL). Azetidine hydrochloride (17.5 g, 0.18 mol) was added, followed by triethylamine (51 mL, 0.37 mol) and the reaction stirred at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure then water (500 mL) and ethyl acetate (500 mL) were added. The organic layer was separated and the aqueous phase was re-extracted with ethyl acetate (5×150 mL). The combined organics were washed with citric acid (250 mL), saturated sodium bicarbonate solution (250 mL), brine (250 mL), dried (MgSO4), filtered and evaporated under reduced pressure to give a solid which was recrystallised in ethyl acetate and dried under reduced pressure to give the product (18.2 g, 47%). 1H NMR δ (400 MHz, CDCl3) 2.34 (quintet, 2H), 4.20 (s, 2H), 4.27 (s, 2H), 8.02 (d, 1H), 8.44 (d, 1H); m/z 231 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.17 L
Type
reactant
Reaction Step Two
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17 mL
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reactant
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
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17.5 g
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reactant
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Quantity
51 mL
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reactant
Reaction Step Five
Name
Quantity
500 mL
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solvent
Reaction Step Six
Yield
47%

Synthesis routes and methods II

Procedure details

Commercially available 5,6-dichloronicotinic acid (200 mg, 1.04 mmol) was dissolved in dichloromethane (5.0 mL), and azetidine hydrochloride (125 mg, 1.34 mmol), HATU (440 mg, 1.16 mmol) and N,N-diisopropylethylamine (0.45 mL, 2.58 mmol) were added, followed by stirring at room temperature for 5 hours under nitrogen atmosphere. 0.5N hydrochloric acid (30 mL) was added, and extraction was carried out with dichloromethane (30 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=60%-80%) to afford the desired compound (162 mg, yield 67%) as a colorless liquid.
Quantity
200 mg
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reactant
Reaction Step One
Quantity
5 mL
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solvent
Reaction Step One
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125 mg
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reactant
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Quantity
440 mg
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
67%

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